2-(chloromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine
CAS No.: 877964-68-6
Cat. No.: VC7494322
Molecular Formula: C12H14ClN3S
Molecular Weight: 267.78
* For research use only. Not for human or veterinary use.
![2-(chloromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine - 877964-68-6](/images/structure/VC7494322.png)
Specification
CAS No. | 877964-68-6 |
---|---|
Molecular Formula | C12H14ClN3S |
Molecular Weight | 267.78 |
IUPAC Name | 5-(chloromethyl)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraen-3-amine |
Standard InChI | InChI=1S/C12H14ClN3S/c13-6-9-15-11(14)10-7-4-2-1-3-5-8(7)17-12(10)16-9/h1-6H2,(H2,14,15,16) |
Standard InChI Key | GVIHGUXIETVAQF-UHFFFAOYSA-N |
SMILES | C1CCC2=C(CC1)SC3=NC(=NC(=C23)N)CCl |
Introduction
Chemical Identity and Structural Features
Molecular Identity
2-(Chloromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta thieno[2,3-d]pyrimidin-4-amine is defined by the molecular formula C₁₂H₁₄ClN₃S and a molecular weight of 267.78 g/mol . The compound’s structure integrates a seven-membered cycloheptane ring fused with a thieno[2,3-d]pyrimidine system, distinguished by a chloromethyl group at position 2 and an amine substituent at position 4 (Figure 1).
Table 1: Key Identifiers
Structural Analysis
The molecule’s bicyclic framework combines aromatic (thienopyrimidine) and aliphatic (cycloheptane) regions, conferring distinct electronic properties. Density functional theory (DFT) calculations predict a planar thienopyrimidine system with partial conjugation to the cycloheptane ring, while the chloromethyl group introduces steric and electronic effects critical for reactivity.
Synthesis and Manufacturing Processes
Synthetic Pathways
The synthesis of this compound typically involves multistep strategies, as exemplified by protocols from ACS Omega (2022) :
Cyclization and Chloromethylation
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Base-Mediated Cyclization: A precursor such as 3-(4-nitrophenyl)-2-sulfanyl-6,7,8,9-tetrahydro-3H-cyclohepta thieno[2,3-d]pyrimidin-4-(5H)-one is refluxed in aqueous KOH (6%, 60 mL) for 2 hours to induce ring closure .
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Chloromethylation: The intermediate undergoes nucleophilic substitution using chloromethylating agents (e.g., ClCH₂SO₂Cl) in acetone at 60°C for 8 hours, achieving yields of 58–88% .
Table 2: Optimization Parameters
Parameter | Optimal Condition |
---|---|
Temperature | 60–80°C |
Solvent | Acetone/DMF |
Catalyst | K₂CO₃ |
Reaction Time | 8–24 hours |
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): Signals at δ 1.67 (m, 4H, cycloheptane CH₂), 2.73 (m, 2H, CH₂), and 4.37 (s, 2H, ClCH₂) .
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IR (KBr): Peaks at 1648 cm⁻¹ (C=O stretch) and 3407 cm⁻¹ (N-H bend) .
Physicochemical Properties
Predicted Properties
Computational models estimate a density of 1.380±0.06 g/cm³ and a pKa of 5.24±0.20, indicating moderate solubility in polar aprotic solvents .
Table 3: Experimental vs. Predicted Data
Property | Experimental Value | Predicted Value |
---|---|---|
Melting Point | Not reported | 223–225°C (analog) |
LogP | - | 2.81 (AlogPS) |
Stability Profile
The chloromethyl group renders the compound sensitive to hydrolysis, necessitating storage under anhydrous conditions at -20°C.
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